Product packaging for 2-(Bromomethyl)-3-methylpyridine(Cat. No.:CAS No. 438218-62-3)

2-(Bromomethyl)-3-methylpyridine

Cat. No.: B1598509
CAS No.: 438218-62-3
M. Wt: 186.05 g/mol
InChI Key: XGEGMUFLOUPCSL-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-methylpyridine is a useful research compound. Its molecular formula is C7H8BrN and its molecular weight is 186.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrN B1598509 2-(Bromomethyl)-3-methylpyridine CAS No. 438218-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-3-methylpyridine
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-6-3-2-4-9-7(6)5-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEGMUFLOUPCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399120
Record name 2-(bromomethyl)-3-methylpyridine
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Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438218-62-3
Record name 2-(Bromomethyl)-3-methylpyridine
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Record name 2-(bromomethyl)-3-methylpyridine
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Record name 438218-62-3
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The Enduring Significance of Pyridine Derivatives in Modern Organic Synthesis

Pyridine (B92270) and its derivatives are of immense importance in organic chemistry, serving as fundamental building blocks for a multitude of functional molecules. nih.gov Their unique electronic properties and versatility in chemical reactions make them indispensable in several key sectors. chemimpex.com

In the pharmaceutical industry, the pyridine ring is a common feature in numerous drugs, contributing to their biological activity. chemimpex.com Similarly, in the field of agrochemicals, pyridine derivatives are crucial components in the formulation of many herbicides and fungicides, helping to ensure crop protection and improve yields. chemimpex.com The applications extend into material science, where these compounds are used to create specialty polymers and other advanced materials. chemimpex.com The ability of the pyridine nitrogen to act as a ligand for metal ions also makes these compounds vital in coordination chemistry and catalysis. nih.gov

The Strategic Importance of 2 Bromomethyl 3 Methylpyridine As a Key Intermediate

The focused research on 2-(Bromomethyl)-3-methylpyridine is not due to its stability or ease of handling, but rather its high reactivity, which makes it a valuable, albeit challenging, synthetic intermediate. wikipedia.org An intermediate is a short-lived, high-energy molecule that is generated during a reaction and quickly transforms into a more stable product. wikipedia.org The utility of this compound lies in its structure: a pyridine (B92270) ring substituted with both a methyl group and a highly reactive bromomethyl group. This bromomethyl group is an excellent electrophilic site, readily participating in nucleophilic substitution reactions. This allows chemists to attach the (3-methylpyridin-2-yl)methyl fragment to a wide variety of other molecules, a crucial step in building more complex target structures.

The primary route to synthesizing this compound is through the free-radical bromination of its precursor, 2,3-lutidine (B1584814) (2,3-dimethylpyridine). byjus.com This reaction typically employs a reagent like N-Bromosuccinimide (NBS) under UV light or with a radical initiator. prepchem.com The process involves the abstraction of a hydrogen atom from one of the methyl groups to form a radical, which then reacts with bromine. byjus.com

However, the free-radical bromination of 2,3-lutidine presents a significant challenge regarding selectivity. Since there are two different methyl groups (at the 2- and 3-positions), the reaction can produce a mixture of two isomeric products: this compound and 3-(bromomethyl)-2-methylpyridine (B1337969). The stability of the intermediate radical influences the product distribution. Generally, bromination is highly selective for the most stable radical. masterorganicchemistry.com The inherent instability and high reactivity of this compound mean that it is often generated and used in situ without isolation. Its transient nature makes detailed characterization difficult, and as a result, comprehensive data on its physical properties are scarce in the literature.

A Historical Perspective on Bromomethylated Pyridines in Synthesis

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing the reaction conditions is paramount to maximize the yield of the desired this compound and minimize the formation of isomers (e.g., 2-methyl-3-(bromomethyl)pyridine) and di-brominated products. Key parameters include the choice of solvent, brominating agent, initiator, and reaction temperature.

The solvent plays a crucial role; non-polar solvents like carbon tetrachloride or cyclohexane (B81311) are standard for radical side-chain bromination, as they disfavor the competing ionic ring bromination. wikipedia.orgmychemblog.com However, due to toxicity concerns, greener solvents like trifluorotoluene have been proposed as effective replacements. wikipedia.org The stoichiometry of NBS is also critical; using a limiting amount can help prevent di-bromination. The reaction must be performed under anhydrous conditions, as the presence of water can lead to the hydrolysis of NBS and the desired product.

Table 2: Optimization Parameters for Regioselective Bromination

ParameterObjectiveRecommended ActionPotential Side Reactions to Avoid
Regioselectivity Favor 2-position brominationExploit subtle electronic/steric differences, or use multi-step synthesis via 2-hydroxymethyl precursor.Formation of 2-methyl-3-(bromomethyl)pyridine. daneshyari.com
Yield Maximize product formationCareful control of temperature and reaction time; use of efficient initiators (light or chemical). wuxiapptec.comIncomplete reaction or product degradation.
Chemoselectivity Prevent ring brominationUse non-polar solvents (e.g., CCl₄) and a radical-specific reagent like NBS. wikipedia.orgmychemblog.comElectrophilic aromatic substitution on the pyridine ring. mychemblog.com
Purity Avoid over-brominationUse stoichiometric or slightly less than 1 equivalent of NBS.Formation of 2,3-bis(bromomethyl)pyridine or gem-dibromo species. wuxiapptec.com

This table summarizes optimization strategies based on principles described in sources daneshyari.comwikipedia.orgmychemblog.comwuxiapptec.com.

Influence of Solvent Systems on Bromination Regioselectivity

The choice of solvent is critical in the bromination of 2,3-dimethylpyridine as it dictates the regioselectivity of the reaction—that is, whether the bromination occurs on one of the methyl groups (a radical substitution) or on the pyridine ring itself (an electrophilic substitution).

Research indicates that non-polar solvents are essential for favoring the desired radical pathway for benzylic bromination. missouri.edu Carbon tetrachloride (CCl₄), a traditional solvent for Wohl-Ziegler reactions, effectively promotes the formation of the 2-(bromomethyl) product. missouri.edu The anhydrous nature of the solvent is crucial, as the presence of water can lead to the hydrolysis of the desired product. missouri.edu

Conversely, polar solvents can significantly alter the reaction's outcome. Studies on similar aromatic substrates have shown that using polar solvents like acetonitrile (B52724) (CH₃CN) with NBS leads to the preferential bromination of the aromatic ring rather than the benzylic position. mdma.ch Other polar solvents, such as dimethylformamide (DMF), have also been shown to change the direction of NBS bromination reactions. researchgate.net This solvent-induced change in selectivity is attributed to the ability of polar solvents to facilitate electrophilic pathways over free-radical mechanisms.

Table 1: Effect of Solvent Polarity on NBS Bromination Pathway

Solvent Polarity Predominant Reaction Pathway Expected Major Product from 2,3-Dimethylpyridine
Carbon Tetrachloride (CCl₄) Non-polar Radical Substitution (Benzylic Bromination) This compound
Acetonitrile (CH₃CN) Polar Electrophilic Substitution (Ring Bromination) Bromo-2,3-dimethylpyridine isomers
Dimethylformamide (DMF) Polar Electrophilic Substitution / Other pathways Bromo-2,3-dimethylpyridine isomers

Temperature and Reaction Duration Parameters

Temperature and reaction time are key parameters for optimizing the yield and minimizing side reactions. Benzylic brominations using NBS are typically conducted by refluxing the solution in an anhydrous solvent like carbon tetrachloride. missouri.edu The reflux temperature of CCl₄ is approximately 77 °C, providing the necessary thermal energy to initiate and sustain the radical chain reaction.

The duration of the reaction can vary but often requires several hours. Reaction progress is typically monitored using techniques such as Thin-Layer Chromatography (TLC) to determine the point of maximum consumption of the starting material and formation of the desired product. researchgate.net

Role of Catalytic Additives in Efficient Bromomethylation

The initiation of the free-radical chain reaction is not spontaneous and requires the use of a catalytic additive.

Radical Initiators : The most common approach is the addition of a radical initiator. Compounds such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are frequently used. missouri.edu Upon heating, these molecules decompose to form free radicals, which then initiate the bromination chain reaction by abstracting a hydrogen atom from the methyl group of the substrate. Irradiation with UV light can also serve as an initiator. missouri.edu

Transition Metal Catalysts : More advanced methods have explored the use of transition metal catalysts. For instance, manganese (II) acetate (B1210297) in the presence of a bipyridine (bpy) ligand has been shown to catalyze the bromination of C(sp³)–H bonds using NBS. d-nb.info While not specifically detailed for 2,3-dimethylpyridine, this methodology demonstrates that transition metal complexes can serve as effective catalytic additives, potentially offering alternative reaction pathways or improved efficiency. d-nb.info

Advanced Purification and Spectroscopic Characterization Methodologies for Synthetic Products

Following the synthesis, the crude product mixture requires purification to isolate this compound from unreacted starting materials, the succinimide (B58015) by-product, and any isomers formed (e.g., 3-(bromomethyl)-2-methylpyridine (B1337969) or ring-brominated products). Purification can be complicated by the product's reactivity and potential solubility in aqueous phases. researchgate.net Standard laboratory techniques such as column chromatography or vacuum distillation are typically employed. researchgate.net

Once purified, the structure is confirmed using spectroscopic methods.

Expected Spectroscopic Data:

¹H NMR Spectroscopy : The proton NMR spectrum is expected to provide definitive structural confirmation. Key signals would include a singlet for the bromomethyl protons (-CH₂Br) around δ 4.5 ppm, two distinct singlets for the non-equivalent methyl groups on the pyridine ring, and a characteristic pattern of signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. rsc.orgresearchgate.net

¹³C NMR Spectroscopy : The carbon NMR spectrum would complement the proton data. It should display distinct signals for the bromomethyl carbon, the two methyl carbons, the five carbons of the pyridine ring (two of which are quaternary), and the carbon of the bromomethyl group. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Functional Group Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity
-C H₂Br ¹³C ~30-35 -
-CH₂ Br ¹H ~4.5 Singlet
2-C H₃ (original) - - -
3-C H₃ ¹³C ~18-22 -
3-CH₃ ¹H ~2.5 Singlet
Pyridine Ring ¹³C ~120-160 -
Pyridine Ring ¹H ~7.0-8.5 Multiplets

Nucleophilic Substitution Reactions of the Bromomethyl Group

The presence of a bromomethyl group attached to the pyridine ring at the 2-position makes this compound a versatile substrate for various nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon, facilitating the displacement of the bromide ion by a wide range of nucleophiles.

Exploration of SN2 Reaction Pathways and Associated Stereochemical Outcomes

Nucleophilic substitution at the bromomethyl group of this compound predominantly proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion). libretexts.orgmasterorganicchemistry.com This "backside attack" leads to a transition state where the carbon atom is transiently five-coordinate, exhibiting a trigonal bipyramidal geometry. masterorganicchemistry.com

A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. libretexts.orgmasterorganicchemistry.com If the starting material were chiral (which is not the case for this compound itself, but would be for a substituted analogue), the product would have the opposite configuration. youtube.comyoutube.comlibretexts.org The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. masterorganicchemistry.comyoutube.com The steric hindrance around the reaction center plays a crucial role, with less substituted alkyl halides reacting faster. masterorganicchemistry.com

Reactivity Profiles with Diverse Nucleophiles (e.g., Amines, Thiols, Oxygen-Containing Species)

The electrophilic carbon of the bromomethyl group in this compound readily reacts with a variety of nucleophiles.

Amines: Primary and secondary amines are effective nucleophiles that displace the bromide to form the corresponding (3-methylpyridin-2-yl)methanamine (B124552) derivatives. The lone pair of electrons on the nitrogen atom of the amine initiates the nucleophilic attack. The reactivity of amines as nucleophiles is influenced by their basicity and steric bulk. nih.gov

Thiols: Thiols and thiolate anions are excellent nucleophiles for SN2 reactions due to the high polarizability of sulfur. They react with this compound to yield the corresponding thioethers. For instance, the reaction with 1-methyl-1H-imidazole-2-thiol has been shown to proceed via nucleophilic substitution. researchgate.netmdpi.com The greater nucleophilicity of thiols compared to amines allows for selective reactions in some cases. nih.gov

Oxygen-Containing Species: Nucleophiles where oxygen is the attacking atom, such as alkoxides, phenoxides, and carboxylates, also participate in substitution reactions with this compound. These reactions lead to the formation of ethers and esters, respectively. The reactivity of these oxygen nucleophiles is generally dependent on their basicity.

The table below summarizes the types of products formed from the reaction of this compound with various nucleophiles.

Nucleophile CategoryExample NucleophileProduct Type
AminesPrimary/Secondary AminesSubstituted Amines
ThiolsThiolatesThioethers
Oxygen-ContainingAlkoxides/PhenoxidesEthers
Oxygen-ContainingCarboxylatesEsters

Pyridine Nitrogen Quaternization Reactions

In addition to the substitution at the bromomethyl group, the nitrogen atom of the pyridine ring in this compound can also act as a nucleophile. This can lead to intermolecular or intramolecular quaternization reactions. Intramolecularly, the nitrogen can attack the bromomethyl carbon, although this is less common. More frequently, in the presence of a suitable alkylating agent, the pyridine nitrogen can be quaternized to form a pyridinium (B92312) salt. The targeted and selective replacement of a single atom in an aromatic system represents a powerful strategy for the rapid interconversion of molecular scaffolds. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound can participate in transition metal-catalyzed cross-coupling reactions, a powerful set of methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki–Miyaura, Stille)

Palladium catalysts are widely employed in cross-coupling reactions. researchgate.net The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comnih.gov

Suzuki–Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com While typically used for aryl or vinyl halides, modifications can allow for the coupling of benzylic halides like this compound. researchgate.netrsc.org The reaction is valued for its tolerance of a wide range of functional groups and the generally low toxicity of the boron-containing reagents. mdpi.comorganic-chemistry.org A variety of palladium precursors and ligands can be used to optimize the reaction. libretexts.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org It is a versatile method with a broad scope for the organic groups that can be coupled. wikipedia.orglibretexts.org A significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org Additives like copper(I) salts can sometimes accelerate the reaction. harvard.edu

The table below provides a comparison of the Suzuki-Miyaura and Stille coupling reactions.

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron (e.g., boronic acid)Organotin (stannane)
Catalyst Palladium complexPalladium complex
Base RequiredNot always required
Toxicity of Reagent Generally lowHigh
Byproducts Boron-based, often water-solubleTin-based, often difficult to remove

Strategies for Carbon-Carbon Bond Formation at the Bromomethyl Site

Beyond the classical cross-coupling reactions, other strategies exist for forming carbon-carbon bonds at the bromomethyl position of this compound. These often involve the generation of a carbanion equivalent or a radical intermediate.

Developing sustainable methods for carbon-carbon bond formation is a significant area of research. rsc.org One approach involves the reaction of organoboron species, which can be converted into carbon-carbon bonds with retention of stereochemistry in some cases. rsc.org Metal-free methods are also being explored, for example, through the coupling of nitrile imines with boronic acids. rsc.org Additionally, fragmentation borylation reactions mediated by reagents like B(OMe)3/B2pin2 have been shown to activate C-C bonds under transition-metal-free conditions, offering another potential avenue for C-C bond formation. nih.gov The formation of carbon-carbon bonds can also be achieved through the Diels-Alder reaction of borabenzene (B14677093) adducts. nih.gov

Detailed Mechanistic Insights into Catalytic Cycles and Intermediates

The reactivity of this compound is significantly influenced by the presence of catalysts, which can steer the reaction towards specific products through distinct mechanistic pathways. The formation of reaction intermediates is a crucial aspect of these catalytic cycles. wikipedia.org

In many reactions involving this compound, the initial step involves the formation of a reactive intermediate. For instance, in nucleophilic substitution reactions, the bromine atom can depart, leading to the formation of a carbocation at the methylene (B1212753) bridge. libretexts.org The stability of this carbocation is a key factor in determining the reaction's progress. The adjacent pyridine ring can influence the stability of this intermediate through electronic effects.

The presence of a catalyst can facilitate the formation of these intermediates at lower energy costs. For example, a Lewis acid catalyst could coordinate to the nitrogen atom of the pyridine ring, enhancing the electrophilicity of the benzylic carbon and promoting the departure of the bromide ion.

Alternatively, transition metal catalysts can engage in oxidative addition with the carbon-bromine bond, forming an organometallic intermediate. This intermediate can then undergo further reactions, such as reductive elimination or insertion, to form the final product. The specific ligand environment around the metal center plays a critical role in dictating the course of these catalytic cycles.

Oxidative and Reductive Transformations

Formation of Pyridine N-Oxides and Related Oxidized Species

The nitrogen atom of the pyridine ring in this compound can be selectively oxidized to form the corresponding pyridine N-oxide. arkat-usa.org This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions. scripps.edu The oxidation is typically carried out using oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid) or hydrogen peroxide in the presence of a suitable catalyst. arkat-usa.org

The formation of the N-oxide introduces a new reactive center in the molecule. The oxygen atom of the N-oxide can act as a nucleophile or a base, and it can also influence the reactivity of the substituents on the pyridine ring. For instance, the N-oxide can activate the positions ortho and para to the nitrogen for nucleophilic attack. scripps.edu

Further oxidation can lead to the formation of other oxidized species. For example, under strong oxidizing conditions, the methyl group could potentially be oxidized to a carboxylic acid, although this is generally a less common transformation for this specific substrate. bme.hu

Chemoselective Reductive Transformations of the Bromomethyl Group

The bromomethyl group in this compound is susceptible to reductive transformations. Chemoselective reduction, which specifically targets the C-Br bond while leaving the pyridine ring intact, is a valuable synthetic tool. This can be achieved using various reducing agents.

For instance, catalytic hydrogenation using a palladium catalyst can effectively reduce the bromomethyl group to a methyl group. Other reducing agents, such as sodium borohydride (B1222165) in the presence of a suitable catalyst or certain metal hydrides, can also be employed for this purpose. The choice of reducing agent and reaction conditions is crucial to ensure the selectivity of the reduction and to avoid unwanted side reactions, such as the reduction of the pyridine ring itself.

Intramolecular Rearrangement and Cyclization Processes

Access to Fused Heterocyclic Systems

The presence of both a reactive bromomethyl group and a pyridine ring within the same molecule provides an opportunity for intramolecular reactions, leading to the formation of fused heterocyclic systems. google.com These reactions are often triggered by a base or a catalyst and proceed through the formation of a new ring fused to the pyridine core.

For example, treatment of this compound with a suitable base can lead to an intramolecular cyclization reaction. The base can deprotonate a suitable position on a tethered nucleophile, which then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming a new ring. The specific nature of the fused ring system that is formed depends on the nature of the tethered nucleophile.

Quantum-chemical studies have been employed to understand the mechanism of such cyclization reactions. nih.govresearchgate.netnih.gov These studies can provide insights into the energetics of the reaction pathway and the structure of the transition states involved. nih.govresearchgate.netnih.gov

Studies on Reaction Mechanisms Leading to Cyclic Products

The mechanism of intramolecular cyclization often involves the formation of a cyclic transition state. nih.govresearchgate.netnih.gov The feasibility of the cyclization is influenced by several factors, including the length and flexibility of the linker between the nucleophile and the electrophilic center, as well as the geometric constraints of the forming ring.

Computational studies have shown that the protonation of the pyridine nitrogen atom can significantly increase the acidity of the methyl group, facilitating the formation of an enol tautomer that can then undergo cyclization. nih.govresearchgate.netnih.gov The formation of a stable pre-reaction complex, often stabilized by hydrogen bonds, can also play a crucial role in directing the reaction towards the desired cyclic product. nih.govresearchgate.netnih.gov

The study of these reaction mechanisms is essential for the rational design of synthetic routes to novel fused heterocyclic compounds with potential applications in various fields, including medicinal chemistry and materials science.

Derivatization and Functionalization Strategies Involving 2 Bromomethyl 3 Methylpyridine

Synthesis of Pyridine-Fused and Polycyclic Heterocyclic Systems

The structural motif of a pyridine (B92270) ring fused to other heterocyclic systems is prevalent in many biologically active compounds and functional materials. 2-(Bromomethyl)-3-methylpyridine serves as a key building block in the construction of such frameworks, including indolizines, benzoxazines, and imidazo[1,2-a]pyridines.

Derivatization to Indolizine (B1195054) Frameworks

Indolizines, also known as pyrrolo[1,2-a]pyridines, are nitrogen-containing heterocyclic compounds with a wide range of applications. researchgate.netnih.gov The synthesis of indolizine derivatives can be achieved through various strategies, often involving the reaction of a pyridine derivative with a suitable partner to form the fused five-membered ring. researchgate.netorganic-chemistry.org One common method is the Chichibabin reaction, which involves the reaction of a pyridine with an α-halocarbonyl compound. researchgate.net

While direct reactions of this compound to form indolizines are not extensively detailed in the provided results, the general principles of indolizine synthesis suggest its potential as a precursor. For instance, a plausible route would involve the reaction of this compound with a suitable carbanion or enolate, followed by an intramolecular cyclization and aromatization sequence. The versatility of indolizine synthesis is demonstrated by methods that utilize various starting materials, such as 2-alkylpyridines and bromonitroolefins, to construct the indolizine core through cascade reactions without the need for a metal catalyst. nih.gov

Table 1: Synthetic Approaches to Indolizine Frameworks
Starting MaterialsReaction TypeKey Features
2-Alkylpyridines and bromonitroolefinsCascade Michael/SN2/aromatizationMetal-free, forms polysubstituted indolizines. nih.gov
Pyridines and α-halocarbonyl compoundsChichibabin reactionA classical method for indolizine synthesis. researchgate.net

Formation of Benzoxazine and Related Ring Systems

Benzoxazines are a class of heterocyclic compounds containing a benzene (B151609) ring fused to an oxazine (B8389632) ring. These structures are of interest in medicinal chemistry and materials science. The synthesis of benzoxazines can be achieved through the reaction of a phenol (B47542) with an amine and formaldehyde, or through cyclization reactions of appropriately substituted precursors.

The reaction of this compound with a substituted phenol can lead to the formation of an ether linkage. Subsequent intramolecular cyclization, potentially involving the pyridine nitrogen or another functional group, could lead to the formation of a pyridine-fused oxazine or a related heterocyclic system. While the direct synthesis of benzoxazines from this compound is not explicitly detailed, the synthesis of related structures like 3-aryl-2H-benzo[b] researchgate.netrsc.orgoxazin-2-ones has been achieved through methods like microwave-assisted nucleophilic aromatic substitution (SNAr). nih.gov This suggests the possibility of adapting such strategies for the synthesis of novel heterocyclic systems derived from this compound.

Construction of Imidazo[1,2-a]pyridine (B132010) Derivatives

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have attracted significant attention due to their diverse biological activities, serving as core structures in several marketed drugs. nanobioletters.com The classical synthesis of imidazo[1,2-a]pyridines involves the condensation reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. nanobioletters.comnih.gov

In this context, this compound can serve as a crucial synthon. While it is not an α-halocarbonyl compound itself, it can be readily converted into one. For example, oxidation of the bromomethyl group would yield the corresponding α-bromoaldehyde, a suitable reactant for the synthesis of imidazo[1,2-a]pyridines. Alternatively, reaction of this compound with a nucleophile that can be subsequently converted into a carbonyl group would also provide a pathway to these fused systems. The development of efficient and environmentally friendly synthetic methods, such as those using reusable catalysts like copper silicate, has further enhanced the accessibility of imidazo[1,2-a]pyridine derivatives. nanobioletters.com

Table 2: Key Features of Imidazo[1,2-a]pyridine Synthesis
Synthetic MethodReactantsCatalyst/ConditionsSignificance
Classical Condensation2-Aminopyridine, α-halocarbonyl compoundVarious catalysts (e.g., iodine, copper NPs)Foundational method for imidazo[1,2-a]pyridine synthesis. nanobioletters.com
Copper Silicate Catalysis2-Aminopyridines, phenacyl bromidesCopper silicateEfficient, eco-friendly, and reusable catalyst system. nanobioletters.com
One-Pot Multicomponent ReactionLignin β-O-4 model compounds, 2-aminopyridineI₂, Pd/CSustainable approach from biomass-derived starting materials. nih.gov

Preparation of Multidentate Ligands and Chelating Agents for Coordination Chemistry

Pyridine-based ligands are fundamental in coordination chemistry, playing a crucial role in supporting transition metal ions in biomimetic systems and catalysis. mdpi.com The 3-methyl-2-pyridylmethyl scaffold, readily introduced using this compound, is a valuable component in the design of multidentate ligands.

By reacting this compound with various amines, thiols, or other nucleophilic species containing additional donor atoms, a wide array of bidentate, tridentate, and higher-denticity ligands can be synthesized. For example, reaction with an amine containing another pyridine ring or a different heterocyclic moiety can lead to the formation of ligands capable of forming stable complexes with a variety of metal ions. These complexes are of interest for their potential applications in areas such as catalysis, magnetic materials, and as models for metalloenzymes. The ability to modify the ligand structure by introducing different substituents allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their reactivity and physical properties. researchgate.net

Introduction of Diverse Functional Groups via Regioselective Transformations

The introduction of diverse functional groups onto the pyridine ring or the methyl substituent of this compound can lead to a wide range of derivatives with tailored properties. Regioselective transformations are key to achieving this chemical diversity. rsc.org

The bromomethyl group is the primary site of reactivity, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles to introduce new functional groups. wikipedia.org For instance, reaction with alkoxides, thiolates, or cyanides can introduce ether, thioether, or nitrile functionalities, respectively. Furthermore, the pyridine ring itself can be functionalized through electrophilic or nucleophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered. The bromine atom on the methyl group can also facilitate radical reactions, opening up further avenues for functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing aryl or vinyl groups at specific positions on the pyridine ring, provided a suitable halo-substituted precursor is available. mdpi.com

Applications of this compound Derivatives in Materials Science and Polymer Synthesis

The derivatives of this compound are not only valuable in the synthesis of discrete molecules but also find applications in the development of new materials and polymers. The ability to introduce the 3-methyl-2-pyridylmethyl moiety into larger molecular architectures can impart specific properties, such as metal-coordinating capabilities, thermal stability, or specific optical and electronic characteristics.

For instance, monomers containing the 3-methyl-2-pyridylmethyl group can be synthesized by reacting this compound with a polymerizable functional group. These monomers can then be polymerized to create polymers with pendant pyridine units. Such polymers can be used as macromolecular ligands for the preparation of polymer-supported catalysts, which combine the advantages of homogeneous and heterogeneous catalysis. They can also be used in the development of sensors, where the coordination of metal ions to the pyridine units leads to a detectable signal change. Furthermore, the incorporation of these pyridine derivatives into organic light-emitting diodes (OLEDs) or other electronic devices is an area of active research, driven by the potential for the pyridine moiety to influence charge transport and luminescence properties. nih.gov

Applications of 2 Bromomethyl 3 Methylpyridine in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

2-(Bromomethyl)-3-methylpyridine and its isomers are recognized as significant intermediates in the field of organic synthesis. patsnap.com Their utility stems from the presence of a reactive bromomethyl group attached to a pyridine (B92270) core, a common structural motif in many biologically active compounds. nih.govnih.gov This combination allows for the strategic introduction of the 3-methylpyridine (B133936) moiety into a wide array of molecular frameworks. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the pyridine ring itself can participate in or influence a variety of chemical transformations. This dual reactivity makes it a versatile building block for constructing complex molecules.

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The pyridine scaffold is a fundamental component of numerous pharmaceuticals, agrochemicals, and functional materials. nih.govfrontiersin.org this compound serves as a key starting material for the elaboration of more complex nitrogen-containing heterocyclic systems. frontiersin.orgmdpi.com The reactive bromomethyl group facilitates alkylation of various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in ring-forming reactions.

For instance, it can be utilized in condensation reactions and subsequent cyclizations to build fused heterocyclic systems. One such example is in the synthesis of chromeno[3,2-c]pyridines, where the pyridine unit is fused to a chromene core. mdpi.com The development of novel synthetic strategies, including multicomponent reactions and metal-catalyzed cross-coupling reactions, has further expanded the utility of pyridine derivatives in constructing diverse heterocyclic libraries. mdpi.comnih.gov These methods often provide efficient and atom-economical pathways to valuable compounds that would be difficult to access through traditional means. mdpi.com

Starting MaterialReagent(s)Product TypeSignificanceReference(s)
This compound AnaloguesNucleophiles (e.g., amines, thiols)Substituted PyridinesFormation of key C-N and C-S bonds for further cyclization researchgate.net
3-Formylchromone, 2-Amino-3-methylpyridineN-(prop-2-yn-1-yl)arylamides, Indium triflateChromeno[3,2-c]pyridinesSynthesis of complex fused heterocyclic systems mdpi.com
5-Bromo-2-methylpyridin-3-amineArylboronic acids, Palladium catalystAryl-substituted PyridinesSuzuki cross-coupling for C-C bond formation mdpi.com

Scaffold for the Assembly of Pharmacologically Relevant Structures

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of FDA-approved small-molecule drugs. nih.gov this compound and its structural isomers provide a ready handle for chemists to incorporate this important pharmacophore into potential drug candidates. The ability to easily form new bonds at the bromomethyl position allows for the exploration of a wide chemical space around the pyridine core, which is essential for optimizing biological activity.

A prominent example of its application is in the synthesis of Rupatadine, a second-generation antihistamine and platelet-activating factor (PAF) antagonist. researchgate.net The key intermediate, 3-(bromomethyl)-5-methylpyridine (B105789) hydrobromide, is synthesized from 5-methylnicotinic acid and is crucial for constructing the final drug molecule. researchgate.net Furthermore, various pyridine-based structures derived from related precursors have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer effects, highlighting the broad pharmacological relevance of this class of compounds. nih.govnih.gov

Target Compound ClassSynthetic Application of Pyridine IntermediatePotential Pharmacological ActivityReference(s)
Rupatadine3-(Bromomethyl)-5-methylpyridine is a key intermediate for alkylating the piperidine (B6355638) ring system.Antihistamine, PAF antagonist researchgate.net
Pyrazolo[3,4-b]pyridinesSynthesized via multicomponent reactions involving pyridine precursors.Antibacterial, Antifungal, Antitumor nih.gov
Chalcone–sulfonamide hybridsUsed for the subsequent construction of heterocyclic pyrazoline derivatives.Antiproliferative, Antituberculosis nih.gov

Integration into Total Synthesis Strategies of Natural Products and Bioactive Compounds

While direct total synthesis examples for natural products using this compound are specific, the synthetic strategies employed for related marine-derived metabolites demonstrate the principles. For example, in the synthesis of Aplysamines, which are bromotyrosine-derived natural products, a key step involves the alkylation of an amide with 1,3-dibromopropane. nih.gov This highlights the utility of haloalkane moieties, analogous to the bromomethyl group on the pyridine ring, in building up the carbon skeleton of natural products. nih.gov Similarly, the synthesis of other complex molecules like (−)-Hennoxazole A involves combined batch and flow chemistry approaches, where versatile building blocks are sequentially modified to achieve the final target. nih.gov The reactivity of this compound makes it an ideal candidate for such sequential, high-yielding synthetic campaigns.

Contributions to the Development of Novel Synthetic Methodologies

The unique reactivity of this compound has spurred the development of new and efficient synthetic methods. Its utility as an alkylating agent is well-established, and a novel heterocyclic alkylating agent, 2-(tert-butoxycarbonyl)amino-3-bromomethyl pyridine, has been specifically developed for advanced applications. researchgate.net The compound's inherent instability under certain conditions can be harnessed to create more complex structures, such as 8-aza-1,4-dihydrobenzo[1,3-d]oxazin-2-one. researchgate.net

Furthermore, the pyridine framework is central to advancements in cross-coupling reactions. Palladium-catalyzed Suzuki cross-coupling reactions, for instance, have been effectively used with bromo-methylpyridine derivatives to create new carbon-carbon bonds, yielding novel pyridine derivatives with moderate to good yields. mdpi.com These reactions are often carried out under relatively mild conditions and tolerate a variety of functional groups. mdpi.com The development of green synthesis protocols, such as microwave-assisted reactions and the use of environmentally benign solvents, has also been a focus. mdpi.commdpi.com For example, a modified synthesis for a precursor to Dexlansoprazole, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, highlights the move towards more sustainable and efficient industrial processes. orientjchem.org These methodological advancements, driven by the need to efficiently utilize building blocks like this compound, are critical for modern organic and medicinal chemistry.

Biological and Medicinal Chemistry Research Involving 2 Bromomethyl 3 Methylpyridine

Precursor in the Synthesis of Pharmaceutical Compounds and Drug Candidates

As a functionalized pyridine (B92270), 2-(Bromomethyl)-3-methylpyridine possesses the necessary chemical reactivity to serve as a precursor in the synthesis of pharmaceutical compounds. The bromomethyl group is a key functional handle, allowing for alkylation reactions with various nucleophiles to form new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. This reactivity is fundamental in building the molecular scaffolds of potential drug candidates.

Development of Therapeutic Agents for Various Pathologies

There is a lack of specific examples in the surveyed literature of therapeutic agents developed directly from this compound for any particular pathology. In principle, the compound could be used to synthesize a wide range of derivatives for screening against various diseases. For instance, its structural relative, 3-(bromomethyl)-5-methylpyridine (B105789), serves as a key intermediate in the synthesis of the antihistamine drug Rupatadine. This highlights the potential of bromomethylpyridine isomers in drug development, though specific data for the 2-(bromomethyl)-3-methyl isomer is absent.

Synthesis of Bioactive Molecules with Defined Pharmacological Profiles

The synthesis of bioactive molecules with defined pharmacological profiles is a cornerstone of medicinal chemistry. While general pyridine derivatives are known to be integral to many bioactive compounds, there is no specific information available detailing the synthesis of molecules with well-defined pharmacological profiles starting from this compound. The potential for this compound to act as a building block for such molecules remains, in theory, due to its reactive nature.

Contributions to Cancer Research and the Development of Anticancer Agents

The pyridine ring is a common structural motif in a number of anticancer agents. The introduction of a reactive bromomethyl group, as seen in this compound, could theoretically be exploited to create alkylating agents that target DNA or other biomolecules in cancer cells. However, there are no specific studies or findings in the public domain that demonstrate the use of this compound in the synthesis of anticancer agents or detail its contributions to cancer research.

Studies on Enzyme Inhibition and Modulator Development

Enzyme inhibition is a common mechanism of action for many drugs. The structure of this compound makes it a candidate for derivatization into molecules that could fit into the active sites of enzymes. The bromomethyl group could potentially form covalent bonds with amino acid residues in an enzyme's active site, leading to irreversible inhibition. Despite this theoretical potential, there is no available research that specifically documents the use of this compound in the development of enzyme inhibitors or modulators.

Applications in Agrochemical Development (e.g., Herbicides, Fungicides)

Pyridine-based compounds are of significant importance in the agrochemical industry, forming the basis for numerous herbicides, fungicides, and insecticides. google.com These compounds are valued for their high efficiency and low toxicity. google.com The substitution pattern of this compound could, in principle, be leveraged to create novel agrochemicals. However, a review of the literature and patent landscape did not reveal any specific herbicides or fungicides that are synthesized from this compound.

Ligand Design for Specific Biological Targets and Receptors

The design of ligands that bind to specific biological targets is a key strategy in modern drug discovery. The pyridine moiety can act as a hydrogen bond acceptor and participate in aromatic stacking interactions, which are important for ligand-receptor binding. The bromomethyl group of this compound allows for the attachment of this core to other molecular fragments to build ligands with tailored properties. Nevertheless, there is no specific research available that describes the use of this compound in the design of ligands for any particular biological target or receptor.

Kinase Inhibitors and Related Molecular Probes

Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. As a result, the development of kinase inhibitors is a major focus of modern drug discovery. A wide array of heterocyclic compounds serves as scaffolds for these inhibitors. However, there is no available research data to suggest that this compound has been utilized as a building block or intermediate in the synthesis of kinase inhibitors or related molecular probes. The existing literature on kinase inhibitors describes synthetic pathways involving a diverse range of other chemical starting materials.

Emerging Research Directions and Future Prospects for 2 Bromomethyl 3 Methylpyridine

Exploration of Sustainable and Green Synthesis Approaches

The chemical industry is increasingly focused on developing environmentally friendly and sustainable methods for producing important chemical intermediates. Traditional synthesis routes for compounds like 2-(bromomethyl)-3-methylpyridine can sometimes involve harsh reagents and produce significant waste. In response, researchers are exploring greener alternatives.

One promising approach involves the use of deep eutectic solvents (DESs) as catalysts. nih.gov These solvents are biodegradable, have low toxicity, and can be recycled, making them an attractive alternative to conventional organic solvents. nih.gov Research has shown that DESs can effectively catalyze reactions, leading to high yields and clean reaction profiles under mild conditions. nih.gov Another area of investigation is the development of one-pot multicomponent reactions. nih.gov These reactions combine multiple steps into a single procedure, reducing the need for intermediate purification steps and minimizing solvent usage and waste generation. nih.gov For instance, a one-pot, four-component reaction under microwave irradiation has been developed for the synthesis of novel pyridine (B92270) derivatives, offering excellent yields and short reaction times. nih.gov

The development of more efficient and environmentally benign synthetic routes for pyridine derivatives is an active area of research. For example, a method for preparing 2-methyl-3-bromopyridine, a related compound, has been developed that boasts mild reaction conditions, simple post-processing, and high yields, making it suitable for industrial-scale production. google.com These advancements in green chemistry are crucial for the sustainable production of this compound and its derivatives.

Development of Novel Catalytic Applications and Systems

Beyond its role as a synthetic intermediate, there is growing interest in the potential catalytic applications of this compound and its derivatives. The pyridine ring can act as a ligand, coordinating with metal centers to form catalysts for a variety of chemical transformations.

One area of exploration is the development of novel catalytic materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). google.com These porous materials can incorporate pyridine-containing linkers, creating active sites for catalysis. google.com For example, non-noble metal and nitrogen-doped carbon-based systems, which can be derived from pyridine-containing precursors, have shown excellent electrocatalytic activity for the oxygen reduction reaction (ORR). google.com This has significant implications for the development of fuel cells and other energy conversion technologies. google.com

The versatility of the pyridine scaffold allows for the fine-tuning of the electronic and steric properties of the resulting catalysts, enabling the optimization of their performance for specific reactions. Research into these novel catalytic systems is expected to uncover new applications for this compound in areas such as chemical synthesis, energy, and environmental remediation. google.com

Integration into Supramolecular Chemistry and Advanced Materials Science

The ability of the pyridine unit within this compound to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, makes it a valuable component in the field of supramolecular chemistry. This branch of chemistry focuses on the design and synthesis of large, well-organized molecular assemblies.

By incorporating this compound or its derivatives into larger molecular structures, researchers can create complex architectures with specific functions. These supramolecular assemblies have potential applications in areas such as molecular recognition, self-healing materials, and drug delivery systems.

In the realm of advanced materials science, pyridine-containing compounds are used in the production of specialty polymers and resins with enhanced thermal and mechanical properties. chemimpex.com The introduction of the this compound moiety can impart specific functionalities to these materials, opening up new possibilities for their application in electronics, aerospace, and other high-tech industries.

Computational Chemistry and Molecular Modeling Studies to Predict Reactivity and Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. These methods allow scientists to predict the reactivity, properties, and interactions of molecules, providing valuable insights that can guide experimental work.

For pyridine derivatives, computational studies can be used to understand their electronic structure, predict their behavior in different chemical environments, and design new molecules with desired properties. For example, Density Functional Theory (DFT) calculations can be employed to study the geometric parameters, electronic properties, and vibrational frequencies of pyridine derivatives. researchgate.net This information is crucial for understanding their reactivity and designing new synthetic strategies.

Molecular modeling can also be used to investigate the interactions of this compound-containing molecules with biological targets, such as enzymes and receptors. This can aid in the design of new drugs and agrochemicals with improved efficacy and selectivity. The synergy between computational and experimental approaches is expected to accelerate the discovery and development of new applications for this compound.

Evolution of Therapeutic Potential and Future Drug Discovery Initiatives

This compound is a key building block in the synthesis of various pharmaceuticals. chemimpex.com Its derivatives have been investigated for their potential in treating a range of diseases. For example, it is an important intermediate in the synthesis of rupatadine, an antihistamine used for treating allergic rhinitis. lookchem.comresearchgate.net

The pyridine nucleus is a common feature in many biologically active compounds. The ability to modify the structure of this compound allows medicinal chemists to create libraries of new compounds for drug screening. nih.govrti.org These efforts are aimed at discovering new therapeutic agents with novel mechanisms of action.

Future drug discovery initiatives will likely focus on leveraging the unique chemical properties of this compound to develop inhibitors of key biological targets, such as kinases. nih.gov For instance, certain pyrimidine (B1678525) derivatives have shown activity against cancer-related kinases. lookchem.com As our understanding of the molecular basis of diseases grows, so too will the opportunities for designing targeted therapies based on the versatile this compound scaffold. nih.gov

Q & A

Basic: What are the standard bromination conditions for synthesizing 2-(Bromomethyl)-3-methylpyridine?

Answer:
The bromination of 2-amino-3-methylpyridine is a common precursor route. Optimal conditions involve using elemental bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperatures (0–25°C). For example, Abramovitch and Cue (1976) demonstrated bromination at the 5-position of 2-amino-3-methylpyridine to yield 2-amino-5-bromo-3-methylpyridine, a structurally related intermediate . Reaction monitoring via TLC or HPLC is recommended to track progress.

Advanced: How do steric and electronic factors influence the regioselectivity of cross-coupling reactions involving this compound?

Answer:
The methyl group at the 3-position introduces steric hindrance, directing coupling reactions (e.g., Suzuki or Negishi) to the less hindered 5- or 6-positions. Quantum chemical calculations (e.g., B3LYP/6-31G*) can predict electronic effects, as shown in studies on pyridine derivatives where electron-withdrawing substituents stabilize transition states . Experimental validation via NMR (¹H/¹³C) and X-ray crystallography is critical to confirm regioselectivity .

Basic: What safety protocols are essential when handling this compound?

Answer:
Due to its classification as a skin/eye irritant (Hazard Statements H315/H319), researchers must use PPE (gloves, goggles) and work in a fume hood. Spill management requires neutralization with sodium bicarbonate or sand. Storage should be in airtight, light-sensitive containers at 2–8°C. Safety data from NIST and Thermo Scientific highlight these protocols .

Advanced: How can contradictions in reported melting points for derivatives (e.g., 5-bromo-3-nitropyridine) be resolved?

Answer:
Discrepancies (e.g., 208–210°C vs. 200–205°C) often arise from impurities or polymorphic forms. Recrystallization using solvents like ethanol or acetonitrile, followed by differential scanning calorimetry (DSC), ensures purity . Cross-referencing with NIST databases or peer-reviewed syntheses (e.g., Kessar and Singh, 2001) helps validate data .

Basic: What chromatographic techniques are effective for purifying brominated pyridine derivatives?

Answer:
Flash chromatography (silica gel, hexane/EtOAc gradient) is standard for small-scale purification. For challenging separations (e.g., diastereomers), preparative HPLC with C18 columns and methanol/water mobile phases is recommended. highlights phosphonylation reactions using triethyl phosphite, where post-reaction purification via column chromatography achieved >95% purity .

Advanced: What computational methods predict the reactivity of this compound in photochemical switching applications?

Answer:
DFT calculations (e.g., B3LYP/6-31G*) model rotational barriers in derivatives like 2-(2-methoxyphenyl)-3-methylpyridine. UV-Vis spectroscopy coupled with TD-DFT simulations can validate excited-state behavior, as demonstrated in pH-induced switching studies . Experimental and computational data must align within <5% error for reliable mechanistic insights.

Basic: How is the purity of this compound validated post-synthesis?

Answer:
Combined techniques are essential:

  • HPLC/GC-MS : Quantifies organic impurities (<0.5% threshold).
  • ¹H NMR : Integrates peaks for methyl (δ 2.5–3.0 ppm) and bromomethyl (δ 4.0–4.5 ppm) groups.
  • Elemental Analysis : Matches calculated vs. observed C/H/N/Br ratios (e.g., C₇H₈BrNO: C 41.61%, H 3.99%, Br 39.53%) .

Advanced: Why do catalytic systems like nickel complexes yield variable yields in coupling reactions with brominated pyridines?

Answer:
Nickel catalysts (e.g., NiCl₂(PPh₃)₂) exhibit sensitivity to ligand electronics. Bulky ligands improve stability but reduce turnover. shows that bidentate P,N ligands enhance ethylene oligomerization efficiency by 30% compared to monodentate analogs. Kinetic studies (e.g., variable-temperature NMR) can optimize ligand-metal ratios .

Basic: What spectroscopic signatures distinguish this compound from its isomers?

Answer:
Key IR and NMR markers:

  • IR : C-Br stretch at 550–600 cm⁻¹.
  • ¹H NMR : Methyl group at δ 2.4–2.6 (singlet) and bromomethyl at δ 4.1–4.3 (doublet, J = 6–8 Hz).
  • ¹³C NMR : Quaternary carbons adjacent to Br appear at δ 35–40 ppm .

Advanced: How do solvent polarity and temperature affect the stability of this compound during storage?

Answer:
Polar solvents (e.g., DMSO) accelerate hydrolysis of the C-Br bond. Stability studies show decomposition rates increase by 15% at 25°C vs. 4°C. For long-term storage, non-polar solvents (hexane) or solid-state storage under nitrogen are optimal. Accelerated aging tests (40°C/75% RH) coupled with LC-MS monitor degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.